molecular formula C10H18N2 B13545644 1-(Cyclohex-3-en-1-yl)piperazine

1-(Cyclohex-3-en-1-yl)piperazine

Cat. No.: B13545644
M. Wt: 166.26 g/mol
InChI Key: RPHDDBADOZEEAB-UHFFFAOYSA-N
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Description

1-(Cyclohex-3-en-1-yl)piperazine is an organic compound with the molecular formula C10H18N2 It consists of a piperazine ring substituted with a cyclohexenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Cyclohex-3-en-1-yl)piperazine can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method typically involves the reaction of a protected diamine with a sulfonium salt under basic conditions, followed by deprotection to yield the desired piperazine derivative .

Another method involves the ring-opening of aziridines with N-nucleophiles, which can then undergo cyclization to form the piperazine ring . Additionally, the Ugi reaction, a multicomponent reaction, can be employed to synthesize piperazine derivatives by reacting isocyanides, aldehydes, amines, and carboxylic acids .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods used can vary depending on the desired scale and application, but typically involve the aforementioned synthetic routes with adjustments for scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1-(Cyclohex-3-en-1-yl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or hydrogenated derivatives.

    Substitution: The piperazine ring can undergo substitution reactions with various electrophiles, leading to the formation of substituted piperazine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, peracids, and other peroxides.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophiles such as alkyl halides, acyl halides, and sulfonyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted piperazine derivatives with different functional groups.

Scientific Research Applications

1-(Cyclohex-3-en-1-yl)piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Cyclohex-3-en-1-yl)piperazine involves its interaction with specific molecular targets and pathways. The piperazine ring can act as a scaffold for binding to various receptors and enzymes, modulating their activity. The cyclohexenyl group may also contribute to the compound’s binding affinity and specificity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Cyclohex-3-en-1-yl)piperazine is unique due to its specific combination of a piperazine ring and a cyclohexenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities further enhance its uniqueness compared to similar compounds.

Properties

Molecular Formula

C10H18N2

Molecular Weight

166.26 g/mol

IUPAC Name

1-cyclohex-3-en-1-ylpiperazine

InChI

InChI=1S/C10H18N2/c1-2-4-10(5-3-1)12-8-6-11-7-9-12/h1-2,10-11H,3-9H2

InChI Key

RPHDDBADOZEEAB-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC=C1)N2CCNCC2

Origin of Product

United States

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